

# Application Notes and Protocols: Synthesis and Purification of Antiviral Agent 17

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antiviral agent 17

Cat. No.: B12398677

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## Abstract

**Antiviral agent 17**, a C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleoside, has demonstrated significant potential as an anti-infection agent. With a chemical formula of  $C_{11}H_{14}N_4O_4$  and a molecular weight of 266.25 g/mol, this compound exhibits potent antiviral activity. Notably, it has shown efficacy in a human replicon assay with an  $EC_{50}$  of 0.015  $\mu$ M and against murine norovirus with an  $EC_{50}$  of 7 nM[2]. These application notes provide a summary of the available information on its synthesis and purification, based on publicly accessible data. However, it is important to note that the detailed experimental protocols from the primary scientific literature could not be accessed.

## Chemical Properties and Data

A summary of the key properties of **Antiviral Agent 17** is presented in Table 1. This data is crucial for its handling, characterization, and formulation.

Table 1: Physicochemical and Biological Data for **Antiviral Agent 17**

Property	Value	Source
CAS Number	158227-81-7	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>4</sub> O <sub>4</sub>	GlpBio, MedchemExpress
Molecular Weight	266.25 g/mol	GlpBio, MedchemExpress
EC <sub>50</sub> (Human Replicon Assay)	0.015 µM	[2]
EC <sub>50</sub> (Murine Norovirus)	7 nM	[2]

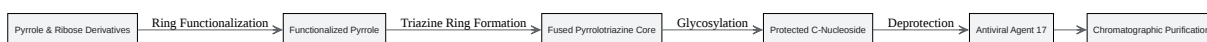
## Synthesis and Purification Overview

The synthesis of **Antiviral Agent 17** involves the construction of a substituted 4-amino-pyrrolo[2,1-f][1][2][3]triazine core, which is a recognized privileged scaffold in medicinal chemistry, and its subsequent glycosylation to form the C-nucleoside. While the specific, step-by-step protocol for **Antiviral Agent 17** is detailed in the primary literature (Li Q, et al. Eur J Med Chem. 2020;195:112198), this document was not accessible for direct consultation[1].

General synthetic strategies for the pyrrolo[2,1-f][1][2][3]triazine ring system often involve multi-step sequences. These can include the formation of a pyrrole intermediate followed by the construction of the fused triazine ring.

### Logical Workflow for the Synthesis of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides

The following diagram illustrates a generalized logical workflow for the synthesis of related compounds, based on common organic chemistry principles. This is a hypothetical pathway and may not represent the actual synthesis of **Antiviral Agent 17**.



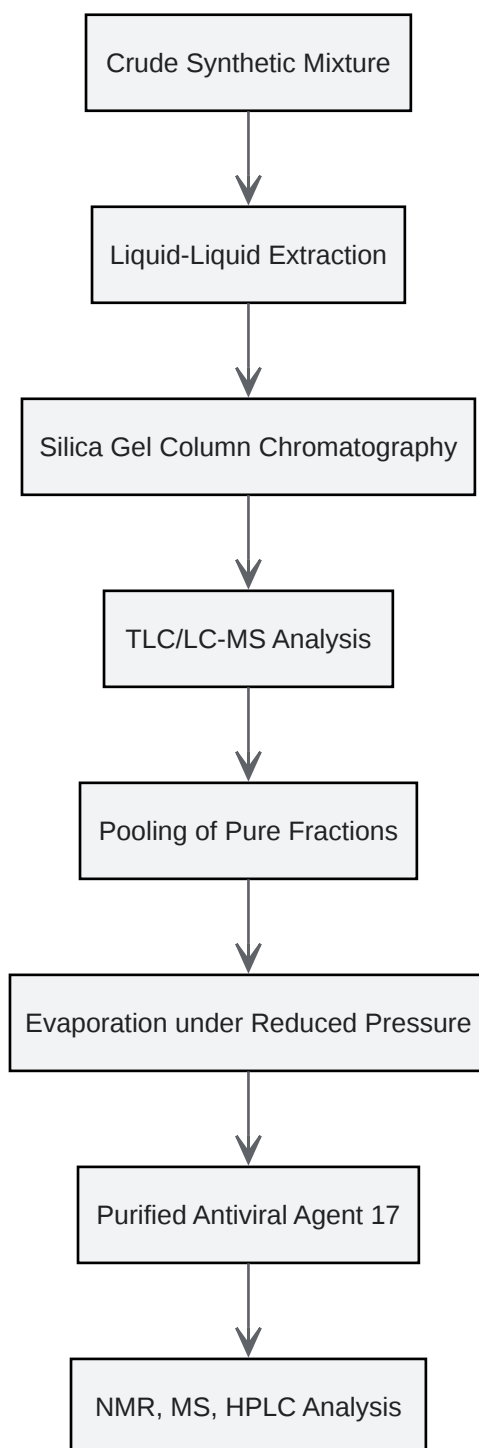
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Caption: Generalized synthetic workflow for pyrrolo[2,1-f][1][2][3]triazine C-nucleosides.

Purification of the final compound and intermediates in nucleoside synthesis typically relies on chromatographic techniques.

### General Purification Workflow

A standard purification workflow for a synthesized antiviral compound is depicted below.



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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)